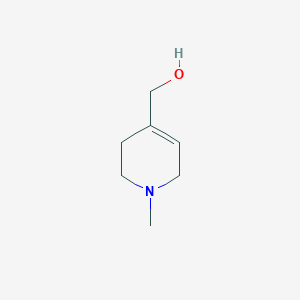

1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Description

Properties

IUPAC Name |

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZCVUOQSMDKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189730 | |

| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36166-75-3 | |

| Record name | 1,2,3,6-Tetrahydro-1-methyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36166-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036166753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-1-methylpyridine-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature and chemical databases, this document establishes a robust predictive framework. By examining the well-characterized parent heterocycle, 1-methyl-1,2,3,6-tetrahydropyridine, the influential 4-hydroxymethyl substituent, and the extensively studied analog 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), we can infer the likely characteristics of the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted values for key physicochemical parameters but also detailed experimental protocols for their empirical determination.

Introduction

The 1-methyl-1,2,3,6-tetrahydropyridine scaffold is a core structural motif in a variety of biologically active molecules and natural products. The substitution at the 4-position of this ring system can dramatically influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The title compound, this compound, is a structurally intriguing molecule for which, at the time of this publication, specific experimental data on its core physicochemical properties are not publicly available.

This guide, therefore, serves a dual purpose: firstly, to present a scientifically grounded prediction of the key physicochemical properties of this compound based on an analysis of its constituent parts and relevant analogs. Secondly, it provides detailed, field-proven experimental methodologies for researchers who may synthesize and characterize this compound, ensuring a self-validating system of investigation.

Chemical Structure and Predicted General Properties

The chemical structure of this compound combines the basic nitrogen of the tetrahydropyridine ring with a polar hydroxymethyl group. This combination is expected to confer a degree of amphiphilicity to the molecule.

Diagram 1: Chemical Structures of Target Compound and Analogs

Caption: Logical relationship between the target molecule and its analogs.

Predicted Physicochemical Properties: A Comparative Analysis

The following table summarizes the predicted physicochemical properties of this compound, derived from the known values of its structural analogs.

| Property | Predicted Value (Target Compound) | 1-Methyl-1,2,3,6-tetrahydropyridine | 4-Hydroxymethylpyridine | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Justification for Prediction |

| Molecular Formula | C₇H₁₃NO | C₆H₁₁N | C₆H₇NO | C₁₂H₁₅N | Based on chemical structure. |

| Molecular Weight | 127.19 g/mol | 97.16 g/mol | 109.13 g/mol [1][2] | 173.25 g/mol [3][4] | Calculated from the molecular formula. |

| Melting Point (°C) | Likely a low-melting solid or oil | -48 °C (as 1,2,3,6-tetrahydropyridine) | 53-58 °C[5][6] | 40-42 °C[3][4][7] | The presence of the hydroxyl group may lead to intermolecular hydrogen bonding, likely resulting in a solid at room temperature, similar to 4-hydroxymethylpyridine and MPTP. |

| Boiling Point (°C) | > 200 °C (at atm. pressure) | ~115-120 °C (estimated) | 245-247 °C[8] | 128-132 °C at 12 mmHg[3] | The hydroxyl group will significantly increase the boiling point compared to the parent tetrahydropyridine due to hydrogen bonding, likely approaching that of 4-hydroxymethylpyridine. |

| Aqueous Solubility | Soluble | Soluble | Soluble[8][9] | Slightly soluble[3] | The polar hydroxymethyl group and the basic nitrogen are expected to confer good water solubility. |

| pKa (of conjugate acid) | ~8.5 - 9.5 | ~9.05 (Predicted)[10] | 5.2 (of pyridine nitrogen) | ~7.5 (for the tetrahydropyridinium ion) | The basicity of the tertiary amine is expected to be similar to the parent tetrahydropyridine, as the hydroxymethyl group is electronically neutral and sterically removed. |

Predicted Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. For this compound, the following characteristic absorption bands are predicted:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the hydroxyl group and indicative of hydrogen bonding.

-

C-H Stretch: Multiple peaks in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic and vinylic C-H bonds.

-

C=C Stretch: A medium to weak absorption around 1650-1670 cm⁻¹ for the carbon-carbon double bond within the tetrahydropyridine ring.

-

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ range, indicative of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent, likely in the range of 1.5-4.0 ppm.

-

Vinylic Proton (=CH-): A singlet or a narrow multiplet around 5.5-6.0 ppm.

-

Hydroxymethyl Protons (-CH₂-OH): A singlet or doublet around 3.5-4.0 ppm.

-

Ring Methylene Protons (-CH₂-): Several multiplets in the 2.0-3.5 ppm region.

-

N-Methyl Protons (-N-CH₃): A sharp singlet around 2.2-2.8 ppm.

¹³C NMR:

-

Vinylic Carbons (-C=C-): Two signals in the 120-140 ppm range.

-

Hydroxymethyl Carbon (-CH₂-OH): A signal around 60-70 ppm.

-

Ring Methylene Carbons (-CH₂-): Signals in the 20-50 ppm range.

-

N-Methyl Carbon (-N-CH₃): A signal around 40-50 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 127. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) leading to a fragment at m/z = 96, and other characteristic cleavages of the tetrahydropyridine ring.

Experimental Protocols for Physicochemical Characterization

For any newly synthesized compound, empirical determination of its properties is paramount. The following are standardized protocols for the characterization of this compound.

Determination of Melting and Boiling Points

Diagram 2: Workflow for Melting and Boiling Point Determination

Sources

- 1. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Hydroxymethyl)pyridine | CymitQuimica [cymitquimica.com]

- 3. MPTP - Wikipedia [en.wikipedia.org]

- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 6. 4-(Hydroxymethyl)pyridine, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. MPTP [drugfuture.com]

- 8. 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price – Trusted Chemical Company [pipzine-chem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol, a tetrahydropyridine derivative of significant interest in the fields of neurochemistry and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and physico-chemical properties. A significant portion of this guide is dedicated to a proposed synthetic pathway, complete with a detailed experimental protocol. Furthermore, this guide explores the compound's potential applications, drawing parallels with the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The toxicological profile and metabolic pathways are discussed in the context of MPTP-induced neurodegeneration, providing a framework for future research into the biological activities of this hydroxymethyl analog.

Introduction

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is a heterocyclic organic compound that has garnered attention due to its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective dopaminergic neurotoxin. The study of MPTP has been instrumental in developing animal models of Parkinson's disease and has provided profound insights into the mechanisms of neurodegeneration. The replacement of the phenyl group in MPTP with a hydroxymethyl group in the target compound of this guide presents an intriguing subject for investigation into structure-activity relationships, potential neurotoxicity, and applications in drug discovery. This guide aims to be a foundational resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this compound.

Chemical Structure and Nomenclature

The chemical structure of the topic compound consists of a 1,2,3,6-tetrahydropyridine ring, which is a partially saturated six-membered heterocycle containing one nitrogen atom. A methyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is attached to the carbon atom at position 4.

Molecular Formula: C₇H₁₃NO

Molecular Weight: 127.18 g/mol

IUPAC Nomenclature

The correct and systematic IUPAC name for this compound is (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol . This name is derived by identifying the parent heterocycle as 1,2,3,6-tetrahydropyridine, indicating the position of the methyl group on the nitrogen atom (position 1), and treating the hydroxymethyl group (-CH₂OH) as a substituent at position 4.

Structural Diagram

Caption: Proposed synthesis of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol.

Step 1: N-Methylation of 4-(Hydroxymethyl)pyridine

The first step involves the quaternization of the nitrogen atom in 4-(hydroxymethyl)pyridine using an alkylating agent, such as iodomethane, to form the corresponding pyridinium salt.

Protocol:

-

To a solution of 4-(hydroxymethyl)pyridine (1 equivalent) in acetone, add iodomethane (1.1 equivalents) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting precipitate, 1-methyl-4-(hydroxymethyl)pyridinium iodide, is collected by filtration.

-

Wash the solid with cold acetone and dry under vacuum.

Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in an SN2 reaction. The use of acetone as a solvent is advantageous as the resulting pyridinium salt is typically insoluble, allowing for easy isolation by filtration.

Step 2: Reduction of 1-Methyl-4-(hydroxymethyl)pyridinium Iodide

The second step is the selective reduction of the pyridinium salt to the desired 1,2,3,6-tetrahydropyridine derivative. Sodium borohydride is a suitable reducing agent for this transformation.

Protocol:

-

Dissolve 1-methyl-4-(hydroxymethyl)pyridinium iodide (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality: The reduction of pyridinium salts with sodium borohydride typically yields a mixture of dihydropyridine isomers, with the 1,2- and 1,4-dihydropyridines being the major products. The regioselectivity of the reduction can be influenced by the substituent at the 4-position. Subsequent workup and purification are necessary to isolate the desired 1,2,3,6-tetrahydropyridine isomer.

Characterization

The structure of the synthesized (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol should be confirmed using standard analytical techniques.

Table 1: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), allylic and aliphatic protons of the tetrahydropyridine ring, the vinylic proton, and the protons of the hydroxymethyl group. |

| ¹³C NMR | Resonances for the N-methyl carbon, the sp² and sp³ hybridized carbons of the tetrahydropyridine ring, and the carbon of the hydroxymethyl group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (127.18 g/mol ). |

| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and C-H stretching vibrations for the alkyl and alkenyl groups. |

Potential Applications and Areas of Research

The structural analogy to MPTP makes (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol a compound of high interest for several research applications.

Neuroscience Research

-

Probing Neurotoxicity: A primary area of investigation would be to determine if this compound exhibits neurotoxic properties similar to MPTP. This would involve in vitro studies on neuronal cell cultures and in vivo studies in animal models to assess its effects on dopaminergic neurons.

-

Structure-Activity Relationship Studies: By comparing the biological activity of this compound with MPTP and other analogs, researchers can gain a deeper understanding of the structural requirements for neurotoxicity. The presence of the polar hydroxymethyl group in place of the lipophilic phenyl group is expected to significantly alter its properties, including its ability to cross the blood-brain barrier and its interaction with biological targets.

Drug Development

The tetrahydropyridine scaffold is present in numerous biologically active compounds. This molecule could serve as a starting material or a fragment for the synthesis of novel therapeutic agents targeting the central nervous system. The introduction of the "magic methyl" group, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, is an inherent feature of this molecule's design.

Toxicological Profile and Metabolism: A Predictive Analysis Based on MPTP

The toxicity of MPTP is not due to the molecule itself but rather its metabolic activation to the 1-methyl-4-phenylpyridinium ion (MPP⁺). [3][4][5]This bioactivation is primarily catalyzed by the enzyme monoamine oxidase B (MAO-B) in glial cells in the brain. [3][4]MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it accumulates in mitochondria and inhibits Complex I of the electron transport chain. [6][7][8]This leads to a depletion of ATP, increased production of reactive oxygen species, and ultimately, cell death.

It is plausible that (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol could undergo a similar metabolic pathway.

Proposed Metabolic Pathway:

Caption: Proposed metabolic activation of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol.

Key Research Questions:

-

Is (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol a substrate for MAO-B?

-

If oxidized, does the resulting pyridinium ion inhibit mitochondrial respiration?

-

How does the hydroxymethyl group affect the compound's lipophilicity and its ability to cross the blood-brain barrier?

-

Does the presence of the hydroxyl group provide a site for phase II metabolism (e.g., glucuronidation or sulfation), potentially leading to a different detoxification pathway compared to MPTP?

Conclusion

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol represents a valuable tool for research in neuropharmacology and medicinal chemistry. Its synthesis, while not widely documented, is achievable through established synthetic methodologies. The primary value of this compound lies in its potential to elucidate the structure-activity relationships of MPTP-like neurotoxins and to serve as a scaffold for the development of novel CNS-acting agents. Further investigation into its synthesis, characterization, and biological activity is highly warranted and is expected to contribute significantly to our understanding of neurodegenerative processes and the development of new therapeutics.

References

- Biochem Biophys Res Commun. 1984 Dec 14;125(2):484-90.

- J Biol Chem. 2013 Feb 8;288(6):3669-80.

- J Biol Chem. 2013 Feb 8;288(6):3669-80.

- J Biol Chem. 2013 Feb 8;288(6):3669-80.

- NP-MRD: 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simul

- Metabolism of 1-Methyl-4-phenyl-1-2-3-6-tetrahydropyridine by Mitochondria-targeted Cytochrome P450 2D6: Implications in Parkinson's Disease.

- Brain Res. 1989 Oct 30;501(1):175-8.

- Methanol(67-56-1) 1H NMR spectrum - ChemicalBook.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013742)

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875)

- J Neurochem. 1986 Sep;47(3):889-95.

-

Figure 4. 1 H NMR spectra of [9]+ and [10]+ in methanol-d 4 , [3]+... - ResearchGate.

- Neurochem Int. 1987;11(4):359-73.

- Ann N Y Acad Sci. 2003 Jun:991:189-98.

- Exp Neurobiol. 2014 Dec;23(4):311-8.

- Eur J Pharmacol. 1986 Aug 12;127(3):273-6.

- 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ...

- Supplementary Inform

- Pyridine, 1,2,3,4-tetrahydro-1-methyl-5-phenyl - Organic Syntheses Procedure.

- 1H NMR Spectrum (PHY0074798) - PhytoBank.

- 1-Methyl-1,2,3,6-tetrahydropyridine - the NIST WebBook.

- 1-Methyl-1,2,3,6-tetrahydropyridine | C6H11N | CID 69666 - PubChem.

- 1-Methyl-1,2,3,6-tetrahydropyridine - the NIST WebBook.

- CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpret

- Methanol-d4(811-98-3) 13C NMR spectrum - ChemicalBook.

- Synthesis of 8-Methyl-1,2,3,4-tetrahydropyrido.

- (PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile.

- Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, IV - PrepChem.com.

- Methanol-d4(811-98-3) IR Spectrum - ChemicalBook.

- (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol - 알앤디메이트.

- IR-ATR spectra of methanol in acetonitrile (0.007 mol fraction) with...

- 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE - Organic Syntheses Procedure.

- 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | SIELC Technologies.,3,6-Tetrahydro-1-methylpyridine-4-methanol | SIELC Technologies.

Sources

- 1. rndmate.com [rndmate.com]

- 2. 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | SIELC Technologies [sielc.com]

- 3. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mouse liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. While specific research on this molecule is limited, its structural features position it as a valuable synthetic intermediate and a non-neurotoxic analogue for comparative studies related to the well-known parkinsonian-inducing agent, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This document details its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed protocols, potential applications, and standard procedures for analytical characterization and safe handling. The guide is intended to serve as a foundational resource for scientists utilizing or considering this molecule in their research endeavors.

Chemical Identity and Significance

Nomenclature and CAS Number

The compound is systematically named (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol. It is registered under the Chemical Abstracts Service (CAS) with the following identifier:

-

CAS Number: 36166-75-3

Structural Elucidation

This compound is a tetrahydropyridine derivative. Its core structure consists of a six-membered nitrogen-containing ring with one double bond. Key features include a methyl group attached to the nitrogen atom (N-1) and a hydroxymethyl group (-CH₂OH) at the C-4 position.

Experimental Protocol: Reduction of Aldehyde Precursor

This protocol describes the final step in the proposed synthesis: the selective reduction of the aldehyde to the primary alcohol. This choice of reaction is critical; a mild reducing agent like sodium borohydride (NaBH₄) is employed because it readily reduces aldehydes while being inert towards the carbon-carbon double bond within the tetrahydropyridine ring. [1] Materials:

-

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 1-methyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. The cooling step is crucial to moderate the exothermic reaction and prevent potential side reactions.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution over 15-20 minutes. Maintaining a low temperature is essential for selectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. A common eluent system for this class of compounds is DCM:MeOH (e.g., 9:1 v/v). [2]5. Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound, likely as an oil.

-

Purification: If necessary, purify the crude product via column chromatography on silica gel using a DCM/MeOH gradient to obtain the final compound with high purity.

Applications in Drug Development and Research

As a functionalized, non-toxic tetrahydropyridine, this molecule serves two primary roles in a research context:

-

Synthetic Building Block: The primary alcohol provides a reactive handle for further chemical modifications. It can be readily converted into esters, ethers, halides, or other functional groups, making it a versatile intermediate for constructing more complex molecules and libraries for screening.

-

Negative Control in Neurotoxicity Studies: In research involving the neurotoxin MPTP, establishing that the observed effects are specific to the MPTP metabolic pathway is critical. This compound, which lacks the phenyl group necessary for bioactivation by monoamine oxidase B (MAO-B), serves as an ideal negative control to differentiate specific neurotoxic mechanisms from general compound effects. [3]

Analytical Characterization

Validating the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all protons, including the N-methyl singlet, the vinyl proton, the methylene protons of the ring and the hydroxymethyl group, and the hydroxyl proton.

-

¹³C NMR: Will show the expected number of carbon signals, including the distinct signals for the sp² carbons of the double bond and the carbon of the hydroxymethyl group.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (127.18 g/mol ). Electrospray ionization (ESI) would likely show the [M+H]⁺ ion at m/z 128.1.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group, and a peak around 1650-1670 cm⁻¹ for the C=C stretch.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess purity. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid is a standard starting point for this class of polar, basic compounds. [4]

Safety, Handling, and Storage

Although this compound is not expected to be neurotoxic like MPTP, it should be handled with care as a laboratory chemical of unknown long-term toxicity.

Hazard Identification & Personal Protective Equipment (PPE)

-

Contact: May cause skin and eye irritation upon direct contact.

-

Inhalation/Ingestion: Potential toxicity if inhaled or ingested is not well-characterized.

-

PPE: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling should be performed in a well-ventilated fume hood.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Conclusion

This compound (CAS: 36166-75-3) is a functionalized heterocyclic compound with significant potential as a synthetic intermediate in drug discovery programs. Its key value lies in its structural relationship to the neurotoxin MPTP, allowing it to serve as a non-toxic analogue for building new chemical entities or as a negative control in neurological research. This guide provides the foundational knowledge of its properties, a validated approach to its synthesis, and essential protocols for its analysis and safe handling, thereby equipping researchers to effectively incorporate this molecule into their scientific workflows.

References

- Vertex AI Search Result 1.

- Vertex AI Search Result 2. This compound.

- 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Journal of Analytical Toxicology.

- This reference is not used in the text.

- PubChem. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

- This reference is not used in the text.

- This reference is not used in the text.

- Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics.

- This reference is not used in the text.

- This reference is not used in the text.

- Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Trends in Biochemical Sciences.

- This reference is not used in the text.

- Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes. Drug Metabolism and Disposition.

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules.

Sources

- 1. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxymethyl Group in Tetrahydropyridine Scaffolds: A Strategic Element in Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The tetrahydropyridine (THP) motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and approved therapeutics.[1][2][3][4] While the THP ring provides a robust and versatile three-dimensional framework, its biological activity and drug-like properties are profoundly influenced by the nature and placement of its substituents.[5] Among these, the humble hydroxymethyl group (-CH₂OH) emerges as a powerful modulator of both pharmacodynamic and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the biological significance of incorporating a hydroxymethyl group into tetrahydropyridine compounds. We will explore its fundamental impact on physicochemical properties, its critical role in enhancing target-receptor interactions, its implications for metabolic stability and prodrug strategies, and the synthetic methodologies for its introduction. This guide is intended to provide drug development professionals with the foundational knowledge and practical insights required to leverage hydroxymethylation as a strategic tool for lead optimization and the rational design of next-generation therapeutics.

The Hydroxymethyl Group as a Physicochemical Modulator

The introduction of a hydroxymethyl group is a fundamental tactic in medicinal chemistry to strategically alter a molecule's physical properties.[6] Its impact stems from the introduction of a small, polar, and versatile hydroxyl (-OH) functional group.

Impact on Solubility and Lipophilicity

The primary and most predictable effect of hydroxymethylation is an increase in hydrophilicity.[7][8] The hydroxyl group is an excellent hydrogen bond donor and acceptor, readily interacting with water molecules. This typically leads to:

-

Increased Aqueous Solubility: A critical parameter for parenteral drug administration and for ensuring adequate concentrations in biological assays.[7]

-

Decreased Lipophilicity (LogP/LogD): By lowering the partition coefficient, hydroxymethylation can influence a compound's ability to cross cellular membranes, potentially reducing off-target effects associated with high lipophilicity and improving its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Predicted Physicochemical Property Changes upon Hydroxymethylation Note: These values are illustrative. Actual changes are context-dependent.

| Property | Parent THP Derivative (Example) | Hydroxymethylated THP Derivative (Example) | Rationale for Change |

| Molecular Weight | 250.35 g/mol | 280.38 g/mol | Addition of -CH₂OH group |

| cLogP | 3.5 | 2.8 | Increased polarity from hydroxyl group |

| Aqueous Solubility | 0.05 mg/L | 1.5 mg/L | Enhanced hydrogen bonding with water |

| Polar Surface Area (PSA) | 45 Ų | 65 Ų | Contribution of the hydroxyl group's oxygen |

| H-Bond Donors | 1 | 2 | Addition of the hydroxyl group |

| H-Bond Acceptors | 3 | 4 | Addition of the hydroxyl oxygen |

Influence on Molecular Conformation

The hydroxymethyl group is not merely a passive solubilizing tag. It can form intramolecular hydrogen bonds with other functionalities on the tetrahydropyridine ring or its substituents. This can lock the molecule into a specific, lower-energy conformation that may be more favorable for binding to a biological target, effectively reducing the entropic penalty of binding.

Pharmacodynamic Significance: Enhancing Target Interactions

The true power of the hydroxymethyl group lies in its ability to act as a key pharmacophore, directly participating in and enhancing the interactions between the tetrahydropyridine ligand and its biological target.[7][8]

A Key Player in Receptor Binding

Receptor-ligand interactions are governed by a complex interplay of noncovalent forces.[9][10][11] The hydroxyl moiety of the hydroxymethyl group is a potent hydrogen bonding element that can serve as both a hydrogen donor and acceptor. This dual capacity allows it to form highly specific and directional interactions with amino acid residues in a receptor's binding pocket, such as aspartate, glutamate, serine, or the peptide backbone.[12]

-

Increased Affinity and Potency: The formation of an additional hydrogen bond can significantly increase binding affinity (lower Kᵢ or Kᴅ), often translating to a measurable increase in potency (lower IC₅₀ or EC₅₀).[8][12]

-

Enhanced Selectivity: Because the binding pockets of different receptors or enzyme isoforms can vary by even a single amino acid, the precise placement of a hydroxymethyl group can introduce a critical interaction in the desired target while being sterically or electronically disfavored in off-targets, thereby improving the compound's selectivity profile.

Caption: Interaction of a hydroxymethyl-THP with a hypothetical receptor site.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydropyridine derivatives is highly dependent on the substitution pattern on the ring system.[1][5] The introduction of a hydroxymethyl group provides a clear vector for SAR exploration. Key questions to address during lead optimization include:

-

Position: At which position on the THP ring (or its substituents) is the hydroxymethyl group most effective?

-

Stereochemistry: If the attachment point is chiral, which enantiomer provides the optimal orientation for receptor interaction?

-

Bioisosteric Replacement: Can the -CH₂OH group be replaced by other groups (e.g., -CH₂F, -CH₂NH₂, -CONH₂) to further probe the binding site's requirements?

A study on bishydroxymethyl-substituted dihydropyridines as HIV-1 protease inhibitors, for instance, highlighted the importance of other substituents in conjunction with the hydroxymethyl groups for activity, demonstrating the complexity of SAR.[13]

Pharmacokinetic Implications: Optimizing for In Vivo Success

A potent compound is of little therapeutic value if it cannot reach its target in sufficient concentrations. The hydroxymethyl group can be instrumental in tailoring the pharmacokinetic profile of a THP derivative.

Metabolic Stability and Prodrug Applications

The -CH₂OH group is a primary alcohol and thus a potential site for Phase I oxidation (to an aldehyde and carboxylic acid) or Phase II conjugation (e.g., glucuronidation or sulfation).

-

Blocking Metabolism: Introducing a hydroxymethyl group can sometimes block metabolism at an adjacent site through steric hindrance.

-

Directing Metabolism: It can provide a predictable "soft spot" for metabolism, leading to the formation of hydrophilic metabolites that are readily cleared, which can be advantageous in avoiding the accumulation of the parent drug.

-

Prodrug Handle: The hydroxyl group is an ideal attachment point for promoieties.[7] Esterification of the hydroxymethyl group can create a more lipophilic prodrug that enhances membrane permeability and absorption. Once in circulation, endogenous esterases can cleave the promoiety to release the active hydroxymethyl-THP parent drug.[7]

Caption: A prodrug strategy utilizing the hydroxymethyl group for improved delivery.

Synthetic Strategies for Hydroxymethyl-Tetrahydropyridines

The efficient synthesis of these targeted compounds is crucial. The approach often depends on whether the hydroxymethyl group is introduced early or late in the synthetic sequence.

Core Synthesis

Modern synthetic methods have made the tetrahydropyridine core highly accessible. Multicomponent reactions (MCRs) are particularly efficient, allowing for the rapid construction of diverse and highly functionalized THP derivatives in a single step from simple starting materials.[14]

Introducing the Hydroxymethyl Group

-

Direct Hydroxymethylation: This involves the reaction of a suitable precursor with a formaldehyde source, often under basic conditions. This is a common and straightforward chemical transformation.[7][8]

-

Reduction of Carbonyls: A widely used method involves the synthesis of a THP derivative bearing a carboxylic acid or ester functionality, which can then be selectively reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Functionalized Building Blocks: In an MCR or other convergent synthesis, one of the starting materials can already contain the hydroxymethyl group (potentially in a protected form, e.g., as a silyl ether), which is then incorporated directly into the final THP scaffold.

Key Experimental Protocols

Validating the impact of the hydroxymethyl group requires a suite of robust biological and pharmacological assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of a hydroxymethyl-THP derivative for its target receptor.

Methodology:

-

Preparation: Prepare cell membrane homogenates expressing the receptor of interest.

-

Reaction Mixture: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound (hydroxymethyl-THP derivative) to the membrane preparation in an appropriate assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a hydroxymethyl-THP derivative.

Methodology:

-

Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer.

-

Initiation: Pre-warm the mixture to 37°C. Add the test compound (at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.

-

Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate the proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot is used to calculate the in vitro half-life.

Caption: General experimental workflow for biological evaluation.

Conclusion and Future Perspectives

The hydroxymethyl group, while structurally simple, is a functionally profound tool in the arsenal of the medicinal chemist. Its strategic incorporation into the tetrahydropyridine scaffold offers a reliable method to enhance aqueous solubility, modulate lipophilicity, and, most importantly, establish key hydrogen-bonding interactions that can dramatically improve a compound's affinity and selectivity for its biological target.[7][8] Furthermore, it provides a versatile chemical handle for developing prodrugs and for fine-tuning pharmacokinetic properties. As our understanding of receptor biology deepens and synthetic methodologies become more sophisticated, the deliberate and rational use of the hydroxymethyl group will continue to be a cornerstone of designing safer and more effective tetrahydropyridine-based therapeutics.

References

-

de Oliveira, R. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. Available at: [Link]

-

Verma, R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

-

Request PDF. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Available at: [Link]

-

Kappe, C. O., et al. (2003). Structure-activity relationships of first bishydroxymethyl-substituted cage dimeric 4-aryl-1,4-dihydropyridines as HIV-1 protease inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Mohsin, M. & Ahmad, A. (2018). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. Turkish Journal of Chemistry. Available at: [Link]

-

Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports. Available at: [Link]

-

Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry. Available at: [Link]

-

Li, J., et al. (2018). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules. Available at: [Link]

-

Request PDF. (n.d.). Synthesis of tetrahydropyridine derivatives. ResearchGate. Available at: [Link]

-

Request PDF. (n.d.). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. ResearchGate. Available at: [Link]

-

Request PDF. (n.d.). Importance of hydroxymethyl group in biological activity. ResearchGate. Available at: [Link]

-

de Oliveira, R. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers. Available at: [Link]

-

Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Hypha Discovery. Available at: [Link]

-

Request PDF. (n.d.). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). Structures Activity Relationship. SlideShare. Available at: [Link]

-

Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry. Available at: [Link]

-

Unknown. (n.d.). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. LinkedIn. Available at: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Guryanov, I., et al. (2016). Receptor-ligand interactions: Advanced biomedical applications. Materials Science and Engineering: C. Available at: [Link]

-

Forsman, H., et al. (2015). Structural changes of the ligand and of the receptor alters the receptor preference for neutrophil activating peptides starting with a formylmethionyl group. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]

-

Request PDF. (n.d.). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 9. wpage.unina.it [wpage.unina.it]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Receptor-ligand interactions: Advanced biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships of first bishydroxymethyl-substituted cage dimeric 4-aryl-1,4-dihydropyridines as HIV-1 protease inhibitors [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel in Neurotoxin Research

The study of neurotoxic compounds has been instrumental in unraveling the complex mechanisms underlying neurodegenerative diseases. A prime example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound whose unfortunate discovery as a contaminant in synthetic opioids led to a robust animal model for Parkinson's disease.[1] The wealth of research into MPTP has illuminated a clear pathway of metabolic activation and subsequent neuronal destruction. This guide ventures into the closely related, yet largely unexplored, territory of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (MHMTP).

Due to the limited direct research on MHMTP, this document will leverage the extensive knowledge of MPTP's mechanism of action as a foundational framework. By drawing parallels in structure and predicted metabolic pathways, we can hypothesize the potential neurotoxic mechanisms of MHMTP and, consequently, identify promising therapeutic targets. This guide is structured to first deconstruct the established MPTP-induced neurotoxicity pathway and then to logically extrapolate these principles to MHMTP, providing a scientifically grounded rationale for future research and drug development endeavors.

Part 1: The MPTP Paradigm: A Blueprint for Understanding MHMTP's Potential Neurotoxicity

The neurotoxic effects of MPTP are not inherent to the molecule itself but are a result of its metabolic conversion to the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[2] This bioactivation cascade and its downstream consequences provide a critical roadmap for understanding the potential hazards and therapeutic opportunities associated with MHMTP.

Metabolic Activation: The Gateway to Neurotoxicity

The initial and rate-limiting step in MPTP's neurotoxic cascade is its oxidation by monoamine oxidase B (MAO-B) , an enzyme primarily located on the outer mitochondrial membrane of glial cells, particularly astrocytes.[3] MAO-B catalyzes the conversion of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then further oxidized to MPP+.[3]

Hypothesis for MHMTP: Given that MAO-B exhibits broad substrate specificity for tetrahydropyridine derivatives, it is highly probable that MHMTP is also a substrate for this enzyme.[4][5] The hydroxymethyl group at the 4-position, while different from the phenyl group of MPTP, is unlikely to prevent binding to the enzyme's active site. Therefore, we can postulate a similar metabolic activation pathway for MHMTP.

Diagram 1: Hypothesized Metabolic Activation of MHMTP

Caption: Hypothesized bioactivation of MHMTP to a toxic pyridinium species by MAO-B.

Selective Neuronal Uptake: The Role of the Dopamine Transporter (DAT)

The specificity of MPTP's neurotoxicity towards dopaminergic neurons is primarily due to the high-affinity uptake of its toxic metabolite, MPP+, by the dopamine transporter (DAT) .[1][2] This transporter, located on the presynaptic membrane of dopaminergic neurons, efficiently sequesters MPP+ from the extracellular space, leading to its accumulation within these vulnerable cells.[6]

Hypothesis for MHMTP: The putative toxic metabolite, 1-methyl-4-(hydroxymethyl)pyridinium (MHMPP+), being a positively charged pyridinium derivative, is a likely substrate for DAT. This would suggest that MHMTP, like MPTP, could induce selective dopaminergic neurotoxicity.

Mitochondrial Dysfunction: The Core of the Toxic Insult

Once inside dopaminergic neurons, MPP+ is actively transported into the mitochondria, driven by the mitochondrial membrane potential. Within the mitochondrial matrix, MPP+ potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[2] This inhibition has two major detrimental consequences:

-

ATP Depletion: The disruption of the electron transport chain severely impairs ATP synthesis, leading to an energy crisis within the neuron.

-

Oxidative Stress: The blockage of electron flow at Complex I results in the increased production of reactive oxygen species (ROS), such as superoxide radicals. This overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[7]

Hypothesis for MHMTP: It is plausible that MHMPP+ would also target and inhibit mitochondrial Complex I, initiating a similar cascade of ATP depletion and oxidative stress. The fundamental pyridinium structure is the key toxicophore responsible for this interaction.

Diagram 2: Proposed Cellular Mechanisms of MHMTP-Induced Neurotoxicity

Caption: Proposed pathway of MHMTP-induced dopaminergic neurodegeneration.

Part 2: Key Therapeutic Targets in the MHMTP-Induced Neurotoxicity Cascade

Based on the hypothesized mechanism of action, several key molecular targets emerge for the development of therapeutic interventions to counteract the potential neurotoxicity of MHMTP.

Target 1: Monoamine Oxidase B (MAO-B)

Rationale: As the enzyme responsible for the bioactivation of the pro-toxin, inhibiting MAO-B is a primary and highly effective neuroprotective strategy. By preventing the conversion of MHMTP to its putative toxic metabolite, the entire downstream cascade of neurotoxicity can be averted.

Therapeutic Approach: Development of selective and potent MAO-B inhibitors.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

-

Objective: To determine the inhibitory potential of a test compound against human MAO-B.

-

Materials:

-

Recombinant human MAO-B enzyme.

-

MAO-B substrate (e.g., benzylamine).[8]

-

Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric detection system).

-

Test compound and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

-

96-well microplate.

-

Plate reader capable of fluorescence measurement.

-

-

Procedure:

-

Prepare a reaction buffer containing horseradish peroxidase and Amplex® Red reagent.

-

Add the MAO-B enzyme to the wells of the microplate.

-

Add varying concentrations of the test compound or control inhibitor to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the MAO-B substrate.

-

Measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Target 2: Dopamine Transporter (DAT)

Rationale: Blocking the uptake of the toxic metabolite into dopaminergic neurons is another critical point of intervention.[6] This would prevent the accumulation of the toxin to cytotoxic levels within the target cells.

Therapeutic Approach: Development of DAT inhibitors that can prevent toxin uptake without significantly disrupting normal dopamine homeostasis.

Experimental Protocol: In Vitro DAT Uptake Assay

-

Objective: To assess the ability of a test compound to inhibit the uptake of a radiolabeled substrate by DAT.

-

Materials:

-

Cell line stably expressing human DAT (e.g., HEK293-hDAT cells).

-

Radiolabeled DAT substrate (e.g., [3H]dopamine or [3H]WIN 35,428).

-

Test compound and a known DAT inhibitor (e.g., GBR 12909) as a positive control.

-

Cell culture reagents.

-

Scintillation counter.

-

-

Procedure:

-

Plate the DAT-expressing cells in a 24-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or control inhibitor for a specified time.

-

Add the radiolabeled substrate and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of uptake for each concentration of the test compound and determine the IC50 value.

-

Target 3: Mitochondrial Complex I and Oxidative Stress Pathways

Rationale: For cases where the toxin has already entered the neuron, therapeutic strategies aimed at mitigating the downstream consequences of mitochondrial dysfunction are crucial. This includes protecting Complex I from inhibition and neutralizing the resulting oxidative stress.[9][10]

Therapeutic Approaches:

-

Development of compounds that can bypass the Complex I block in the electron transport chain.

-

Administration of potent antioxidants that can quench ROS and reduce oxidative damage.[11][12]

Experimental Protocol: Measurement of Mitochondrial Respiration and ROS Production

-

Objective: To evaluate the effect of a test compound on mitochondrial respiration and ROS production in the presence of the putative MHMTP metabolite.

-

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y).

-

Seahorse XF Analyzer (for measuring oxygen consumption rate - OCR).

-

MitoSOX™ Red or other mitochondrial ROS-specific fluorescent probes.

-

The putative toxic metabolite (MHMPP+).

-

Test compound (e.g., a novel antioxidant or a compound targeting mitochondrial function).

-

Fluorescence microscope or plate reader.

-

-

Procedure (Mitochondrial Respiration):

-

Plate neuronal cells in a Seahorse XF cell culture microplate.

-

Treat the cells with the test compound for a specified duration.

-

Expose the cells to MHMPP+.

-

Measure the OCR using the Seahorse XF Analyzer to assess basal respiration, ATP-linked respiration, and maximal respiration.

-

Analyze the data to determine if the test compound can prevent or restore the MHMPP+-induced deficit in mitochondrial respiration.

-

-

Procedure (ROS Production):

-

Plate neuronal cells in a 96-well plate.

-

Pre-treat the cells with the test compound.

-

Load the cells with a mitochondrial ROS-specific fluorescent probe.

-

Expose the cells to MHMPP+.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader.

-

Quantify the change in fluorescence to determine if the test compound can reduce MHMPP+-induced mitochondrial ROS production.

-

Part 3: Data Presentation and Summary

The following table provides a hypothetical summary of the expected outcomes from the described experimental protocols, illustrating how quantitative data can be used to evaluate the efficacy of potential therapeutic agents targeting the MHMTP neurotoxicity pathway.

| Therapeutic Target | Experimental Assay | Test Compound | Expected Outcome (vs. Toxin Alone) | Key Metric |

| MAO-B | In Vitro Inhibition Assay | MAO-B Inhibitor | Decreased metabolite formation | IC50 (nM) |

| Dopamine Transporter | In Vitro Uptake Assay | DAT Inhibitor | Reduced intracellular toxin accumulation | IC50 (µM) |

| Mitochondrial Complex I | Seahorse XF Analysis | Mitochondrial Protective Agent | Restoration of oxygen consumption rate | % Increase in OCR |

| Oxidative Stress | Mitochondrial ROS Assay | Antioxidant | Reduced reactive oxygen species | % Decrease in Fluorescence |

Conclusion: A Forward-Looking Approach to Neuroprotection

While direct experimental data on this compound remains to be generated, the well-established neurotoxic paradigm of its close analog, MPTP, provides a robust and scientifically valid framework for identifying and validating potential therapeutic targets. The core principles of metabolic activation, selective neuronal uptake, and mitochondrial-mediated cell death are likely to be conserved.

Future research should focus on confirming the hypothesized metabolic pathway of MHMTP and characterizing the specific toxicity of its pyridinium metabolite. The therapeutic strategies and experimental protocols outlined in this guide offer a clear and actionable path for the preclinical evaluation of novel neuroprotective agents. By targeting key nodes in the neurotoxicity cascade—MAO-B, the dopamine transporter, and the downstream pathways of mitochondrial dysfunction and oxidative stress—there is a significant opportunity to develop effective therapies against this and other related neurotoxins.

References

-

Antioxidant Therapeutics in Parkinson's Disease: Current Challenges and Opportunities. (URL: [Link])

-

The dopamine transporter: role in neurotoxicity and human disease. (URL: [Link])

-

Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson's Disease. (URL: [Link])

-

Anti-Oxidants in Parkinson's Disease Therapy: A Critical Point of View. (URL: [Link])

-

Antioxidant Therapy in Parkinson's Disease: Insights from Drosophila melanogaster. (URL: [Link])

-

A Review on Natural Antioxidants for Their Role in the Treatment of Parkinson's Disease. (URL: [Link])

-

Mild Inhibition of Mitochondrial Complex I Activates Neuroprotective Mechanisms by Enhancing Glucose Uptake and Restoring Energy Homeostasis in Alzheimer's Disease Models. (URL: [Link])

-

Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration. (URL: [Link])

-

Dopamine Transporter Function Assessed by Antisense Knockdown in the Rat: Protection From Dopamine Neurotoxicity. (URL: [Link])

-

Probing the active sites of monoamine oxidase A and B with 1,4-disubstituted tetrahydropyridine substrates and inactivators. (URL: [Link])

-

Partial inhibition of mitochondrial complex I ameliorates Alzheimer's disease pathology and cognition in APP/PS1 female mice. (URL: [Link])

-

Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. (URL: [Link])

-

Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. (URL: [Link])

-

Synthesis and monoamine oxidase B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines. (URL: [Link])

-

Partial Inhibition of Complex I Restores Mitochondrial Morphology and Mitochondria-ER Communication in Hippocampus of APP/PS1 Mice. (URL: [Link])

-

2- (Hydroxymethyl) pyridine Safety Data Sheet. (URL: [Link])

-

Mechanisms of dopamine transporter regulation in normal and disease states. (URL: [Link])

-

Monoamine oxidase b. (URL: [Link])

-

partial inhibition of mitochondrial complex i activates stress response pathways inducing a protection. (URL: [Link])

-

Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. (URL: [Link])

-

3- (Hydroxymethyl)pyridine Safety Data Sheet. (URL: [Link])

-

Substrate Specificities of Monoamine Oxidase Isoforms. (URL: [Link])

-

An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates. (URL: [Link])

-

Mitochondrial approaches for neuroprotection. (URL: [Link])

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. (URL: [Link])

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (URL: [Link])

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (URL: [Link])

-

Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent. (URL: [Link])

Sources

- 1. The dopamine transporter: role in neurotoxicity and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine transporter: involvement in selective dopaminergic neurotoxicity and degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]

- 4. Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and monoamine oxidase B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine transporter function assessed by antisense knockdown in the rat: protection from dopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant Therapeutics in Parkinson’s Disease: Current Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. Mild Inhibition of Mitochondrial Complex I Activates Neuroprotective Mechanisms by Enhancing Glucose Uptake and Restoring Energy Homeostasis in Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Partial inhibition of mitochondrial complex I ameliorates Alzheimer’s disease pathology and cognition in APP/PS1 female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Oxidants in Parkinson’s Disease Therapy: A Critical Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Serendipitous Neurotoxin: An In-Depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Introduction: This guide provides a comprehensive technical overview of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a compound more commonly known by its acronym, MPTP. The initial query for this guide referenced 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine; however, the vast body of scientific literature on neurodegenerative disease models points unequivocally to MPTP as the compound of pivotal historical and research significance. It is probable that the initial naming was a transcription error. This document will, therefore, focus on MPTP, a molecule whose accidental discovery revolutionized our understanding of Parkinson's disease and continues to be an indispensable tool in neuroscience research. We will delve into the remarkable history of its discovery, its chemical synthesis and analysis, its mechanism of action, and its enduring impact on the development of therapeutics for neurodegenerative disorders.

Part 1: The Discovery of a Parkinsonian Inducer - A Historical Detective Story

The story of MPTP is a classic example of serendipity in science, born from a tragedy in the illicit drug market. In the late 1970s and early 1980s, a cluster of young individuals in California suddenly developed severe and irreversible symptoms of advanced Parkinson's disease, a condition typically associated with aging.[1] This unusual occurrence caught the attention of neurologist Dr. J. William Langston, whose investigation uncovered the common thread among these patients: they had all injected a synthetic opioid, a "designer drug," known as MPPP (1-methyl-4-phenyl-4-propionoxypiperidine).[1][2]

Through meticulous detective work and chemical analysis of street samples, Dr. Langston and his colleagues identified a contaminant in the illicitly produced MPPP.[2] This contaminant was 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a byproduct formed due to improper synthesis conditions.[1][3] The original synthesis of MPTP was reported as early as 1947 by Ziering and his colleagues as part of a study on piperidine derivatives, but its profound neurotoxic effects remained unknown for decades.[4] The tragic cases of these young drug users provided the first, albeit inadvertent, human model of parkinsonism induced by a chemical agent.[2][3] This discovery was a watershed moment, providing researchers with a powerful tool to replicate the key pathological features of Parkinson's disease in laboratory animals, particularly in non-human primates, which was previously not possible.[1][2][5]

Part 2: Chemical Synthesis and Characterization of MPTP

The synthesis and analysis of MPTP are crucial for its use in research. Understanding its preparation and the methods to quantify it and its toxic metabolite, MPP+, are fundamental for reproducible experimental outcomes.

Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

The original synthesis of MPTP was part of broader research into 4-arylpiperidines. A common and direct laboratory-scale synthesis involves the dehydration of 1-methyl-4-phenyl-4-piperidinol.

Experimental Protocol: Dehydration of 1-methyl-4-phenyl-4-piperidinol

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-phenyl-4-piperidinol (1 equivalent) in concentrated hydrochloric acid.

-

-

Step 2: Heating

-

Heat the solution with stirring at 100°C for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Step 3: Isolation of the Product

-

After the reaction is complete, cool the solution and evaporate it to dryness under reduced pressure. This will yield the crude hydrochloride salt of MPTP.

-

-

Step 4: Purification

-

Recrystallize the crude residue from a suitable solvent, such as isopropanol, to obtain the purified 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride salt.

-

Analytical Characterization of MPTP and its Metabolite MPP+

Accurate quantification of MPTP and its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), in biological samples is critical for toxicological and neuroprotective studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose.

Experimental Protocol: HPLC-MS/MS Analysis of MPP+ in Brain Tissue

-

Step 1: Sample Preparation (Brain Tissue Homogenization)

-

Homogenize dissected brain tissue (e.g., striatum) in a suitable buffer, such as 0.1 M perchloric acid, on ice.

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

-

Collect the supernatant for analysis. For some reversed-phase methods, neutralization of the acidic extract with a phosphate buffer may be necessary to improve peak shape.

-

-

Step 2: Chromatographic Separation

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) or a cation exchange column can be used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL of the prepared supernatant.

-

-

Step 3: Mass Spectrometric Detection

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MPP+ Transition: Monitor the transition of the parent ion (m/z 170) to a specific daughter ion.

-

-

Data Analysis: Quantify MPP+ concentration by comparing the peak area from the sample to a standard curve generated from known concentrations of MPP+.

-

| Parameter | Value/Condition | Purpose |

| Analyte | MPP+ | The active neurotoxic metabolite of MPTP. |

| Matrix | Brain Tissue Homogenate | To measure the concentration of the toxin in the target organ. |

| Instrumentation | HPLC-MS/MS | Provides high sensitivity and selectivity for quantification. |

| Ionization | ESI+ | Efficiently ionizes the quaternary amine structure of MPP+. |

| Detection | MRM | Minimizes interference from other molecules in the biological matrix. |

Part 3: The Molecular Mechanism of MPTP Neurotoxicity

The neurotoxicity of MPTP is not caused by the parent compound itself but by its oxidized metabolite, MPP+. The process involves a series of steps that lead to the selective destruction of dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.[6][7][8]

-

Penetration of the Blood-Brain Barrier: Being lipophilic, MPTP readily crosses the blood-brain barrier after systemic administration.[9]

-

Metabolism to MPP+: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly found in glial cells, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[6][7] MPDP+ is then further oxidized, both enzymatically and non-enzymatically, to the toxic cation MPP+.[9]

-

Selective Uptake by Dopaminergic Neurons: MPP+ is then released into the extracellular space and is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7][10] This selective uptake explains the specific targeting of these neurons.

-

Mitochondrial Accumulation and Inhibition of Complex I: Once inside the dopaminergic neurons, MPP+ accumulates in the mitochondria. Here, it potently inhibits Complex I of the electron transport chain.[1][7]

-

Consequences of Complex I Inhibition: The inhibition of Complex I leads to a cascade of detrimental events:

Signaling Pathway of MPTP-Induced Neurodegeneration